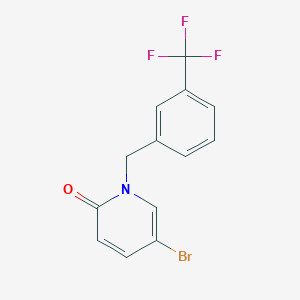
5-Bromo-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a trifluoromethylbenzyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one typically involves the following steps:
Substitution Reaction: The trifluoromethylbenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with a trifluoromethylbenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
5-Bromo-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethylbenzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but with a nitro group instead of the trifluoromethylbenzyl group.
5-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one: Similar in structure but with a fluorophenyl group instead of the trifluoromethylbenzyl group.
Uniqueness
5-Bromo-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct electronic and steric properties. This uniqueness makes the compound valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
5-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-11-4-5-12(19)18(8-11)7-9-2-1-3-10(6-9)13(15,16)17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXSRNYMDLJYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7891547.png)

![Tert-butyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B7891561.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B7891567.png)


![Methyl 3-[(propan-2-yl)sulfamoyl]benzoate](/img/structure/B7891587.png)




![5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B7891604.png)

